Cas no 879052-54-7 (4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
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- インチ: 1S/C14H15BrN2O3S/c1-2-20-14-9-12(6-7-13(14)15)21(18,19)17-10-11-5-3-4-8-16-11/h3-9,17H,2,10H2,1H3
- InChIKey: MRMCOBYVEVTLIF-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=NC=CC=C2)(=O)=O)=CC=C(Br)C(OCC)=C1
4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3293-0211-5μmol |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-4mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-3mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-40mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-2mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-20μmol |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-2μmol |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-20mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-10μmol |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3293-0211-5mg |
4-bromo-3-ethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
879052-54-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
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-
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-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamideに関する追加情報
4-Bromo-3-Ethoxy-N-(Pyridin-2-Yl)Methylbenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 879052-54-7, known as 4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a bromine atom, an ethoxy group, a pyridine ring, and a sulfonamide functional group. These structural elements contribute to its diverse chemical properties and potential applications in drug discovery and material science.
The sulfonamide group, a key feature of this molecule, is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in the design of pharmaceutical agents. The presence of the bromine atom at the para position of the benzene ring introduces electronic effects that can influence the compound's reactivity and selectivity in various chemical reactions. Additionally, the ethoxy group at the meta position contributes to the molecule's solubility and stability under different conditions.
Recent studies have highlighted the potential of 4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide as a precursor for synthesizing bioactive compounds. Researchers have explored its role in the development of inhibitors for kinase enzymes, which are critical targets in cancer therapy. The pyridine ring, being an electron-deficient aromatic system, enhances the molecule's ability to interact with biological targets through π–π stacking or hydrogen bonding interactions.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The introduction of the sulfonamide group typically requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to streamline the production process, making it more efficient and scalable for industrial applications.
From an analytical standpoint, 4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide has been thoroughly characterized using modern spectroscopic methods. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula and exact mass, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its structural arrangement and dynamic behavior in solution.
Looking ahead, this compound represents a promising lead for further exploration in medicinal chemistry. Its modular structure allows for easy modification at various positions on the benzene ring, enabling researchers to investigate structure–activity relationships (SAR) and optimize its pharmacokinetic properties. Moreover, computational studies using molecular docking have revealed potential binding modes with key therapeutic targets, paving the way for rational drug design.
In conclusion, 4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of functional groups and structural features positions it as a valuable tool in advancing both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the development of novel therapeutic agents and advanced materials.
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